molecular formula C33H56N2O B138293 N-[2-(1H-indol-3-yl)ethyl]tricosanamide CAS No. 152766-93-3

N-[2-(1H-indol-3-yl)ethyl]tricosanamide

Cat. No. B138293
M. Wt: 496.8 g/mol
InChI Key: BVLPUXWTTMJZDO-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]tricosanamide” is a chemical compound with the molecular formula C33H56N2O . It is also known by other names such as Nb-Tricosanoyltryptamine and N-tricosanoyltryptamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthetic procedure for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]tricosanamide” was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 663.6±38.0 °C at 760 mmHg, and a flash point of 355.1±26.8 °C . It has 3 H bond acceptors, 2 H bond donors, and 24 freely rotating bonds .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]tricosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-33(36)34-28-27-30-29-35-32-25-23-22-24-31(30)32/h22-25,29,35H,2-21,26-28H2,1H3,(H,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUYJAIYKWBPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]tricosanamide

CAS RN

152766-93-3
Record name N-[2-(1H-Indol-3-yl)ethyl]tricosanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152766-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nb-Tricosanoyltryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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